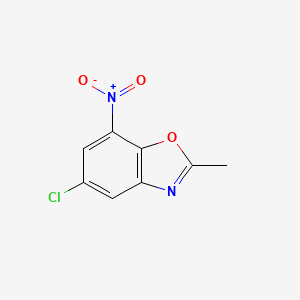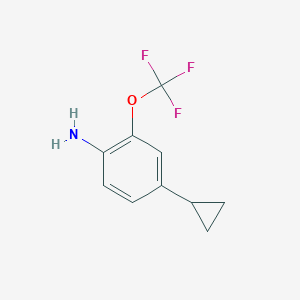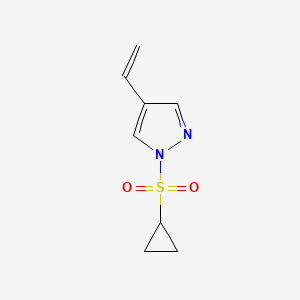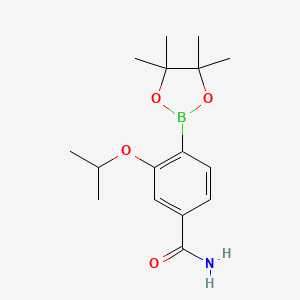![molecular formula C12H14N4O3 B13718577 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a benzyloxyethylamino group attached to the triazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol typically involves the reaction of cyanuric chloride with 2-(benzyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure selective substitution at the desired positions on the triazine ring. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces one of the chlorine atoms on the cyanuric chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce reaction times. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[[2-(Methoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Ethoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
- 6-[[2-(Phenoxy)ethyl]amino]-1,3,5-triazine-2,4-diol
Uniqueness
6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The benzyloxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14N4O3 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
6-(2-phenylmethoxyethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H14N4O3/c17-11-14-10(15-12(18)16-11)13-6-7-19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14,15,16,17,18) |
Clave InChI |
PCVGAKIEWGZKGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCNC2=NC(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
